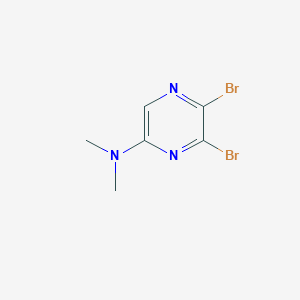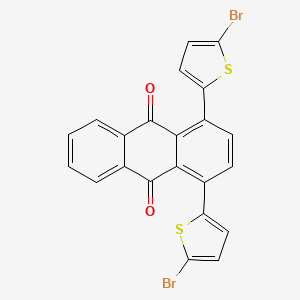
1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
The synthesis of 1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Coupling Reaction: The brominated thiophene is then coupled with anthracene-9,10-dione using a palladium-catalyzed Suzuki or Sonogashira cross-coupling reaction. This step requires a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain high purity this compound.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The anthracene-9,10-dione core can undergo redox reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent photophysical properties.
Photovoltaics: The compound is explored for use in organic solar cells as a light-absorbing material.
Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Photocatalysis: The compound can act as a photocatalyst in various chemical reactions, including hydrogen production and organic transformations.
Mechanism of Action
The mechanism by which 1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione exerts its effects involves its ability to absorb and emit light. The brominated thiophene groups and the anthracene-9,10-dione core contribute to its unique electronic properties, allowing it to participate in photoinduced electron transfer processes . These processes are crucial in applications like OLEDs and photovoltaics, where the compound’s ability to generate and transport charge carriers is essential .
Comparison with Similar Compounds
1,4-Bis(5-bromothiophen-2-yl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield, it is commonly used in OLEDs.
9,10-Bis(phenylethynyl)anthracene: This compound exhibits strong blue emission and is used in various photophysical applications.
Mitoxantrone: An anthracenedione derivative used as an anticancer agent, it has a different mechanism of action involving DNA intercalation.
The uniqueness of this compound lies in its brominated thiophene groups, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and photovoltaics .
Properties
CAS No. |
921598-92-7 |
|---|---|
Molecular Formula |
C22H10Br2O2S2 |
Molecular Weight |
530.3 g/mol |
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H10Br2O2S2/c23-17-9-7-15(27-17)13-5-6-14(16-8-10-18(24)28-16)20-19(13)21(25)11-3-1-2-4-12(11)22(20)26/h1-10H |
InChI Key |
SKAYETUFWVJRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


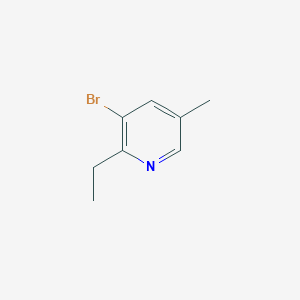
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
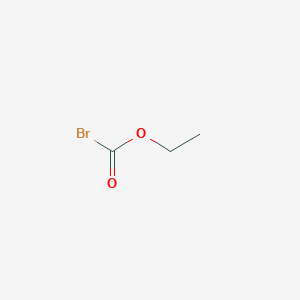

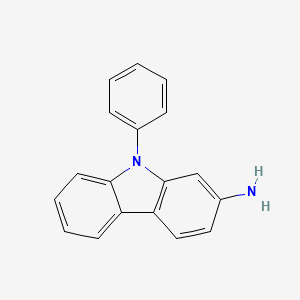
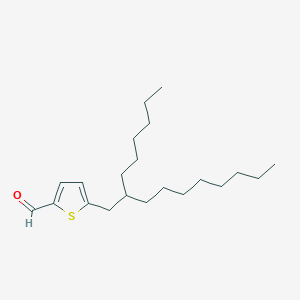
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)





